molecular formula C17H18O B1397723 1-Pent-4-enoxy-4-phenylbenzene CAS No. 648930-60-3

1-Pent-4-enoxy-4-phenylbenzene

Cat. No.: B1397723
CAS No.: 648930-60-3
M. Wt: 238.32 g/mol
InChI Key: VBCJHMYNJQAOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Pent-4-en-1-yl)oxy]-1,1’-biphenyl is an organic compound that features a biphenyl core with a pent-4-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pent-4-en-1-yl)oxy]-1,1’-biphenyl can be achieved through the Williamson ether synthesis. This method involves the reaction of 4-hydroxybiphenyl with 5-bromo-1-pentene in the presence of a base such as potassium hydroxide (KOH) and an activator like potassium iodide (KI). The reaction typically requires heating to high temperatures and can be accelerated using microwave irradiation .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. Microwave-assisted flow reactors have been shown to be effective in producing this compound rapidly while minimizing issues such as salt precipitation .

Chemical Reactions Analysis

Types of Reactions: 4-[(Pent-4-en-1-yl)oxy]-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond in the pent-4-en-1-yloxy group to a single bond, forming saturated derivatives.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-[(Pent-4-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pent-4-en-1-yl)oxy]-1,1’-biphenyl involves its interaction with molecular targets through its biphenyl core and the reactive pent-4-en-1-yloxy group. The biphenyl core can engage in π-π interactions with aromatic systems, while the pent-4-en-1-yloxy group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Uniqueness: 4-[(Pent-4-en-1-yl)oxy]-1,1’-biphenyl is unique due to its biphenyl core, which provides rigidity and planarity, making it suitable for applications in liquid crystal materials and other advanced materials. Its ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

1-pent-4-enoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15/h2,4-6,8-13H,1,3,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCJHMYNJQAOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731292
Record name 4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648930-60-3
Record name 4-(4-Penten-1-yloxy)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648930-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pent-4-enoxy-4-phenylbenzene
Reactant of Route 2
Reactant of Route 2
1-Pent-4-enoxy-4-phenylbenzene
Reactant of Route 3
Reactant of Route 3
1-Pent-4-enoxy-4-phenylbenzene
Reactant of Route 4
Reactant of Route 4
1-Pent-4-enoxy-4-phenylbenzene
Reactant of Route 5
Reactant of Route 5
1-Pent-4-enoxy-4-phenylbenzene
Reactant of Route 6
Reactant of Route 6
1-Pent-4-enoxy-4-phenylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.